molecular formula C17H17N3O2S B2746194 3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 691866-97-4

3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B2746194
CAS RN: 691866-97-4
M. Wt: 327.4
InChI Key: AZKUWCFQFYNTPW-UHFFFAOYSA-N
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Description

“3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” is a compound with a thieno[2,3-b]pyridine fragment . Compounds with this fragment are of special interest due to a wide spectrum of biological activity .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of N-substituted amides of 3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxylic acids with ninhydrin in the presence of catalytic amounts of sulfuric acid . The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a suitable precursor to prepare a new series of pyridine derivatives .


Chemical Reactions Analysis

Amides of 3-aminothieno[2,3-b]pyridine-2-carboxylic acids are known to react readily with carbonyl compounds, aldehydes, or cyclic ketones, in boiling AcOH or toluene in the presence of catalytic amounts of acids to form pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine derivatives .

Scientific Research Applications

Anticancer Properties

The compound has demonstrated potential as an anticancer agent. In studies, it exhibited cytotoxic effects against cancer cells, particularly in breast cancer (MCF-7 cell line). Concentrations as low as 0.1 µM led to significant cell death after 72 hours of treatment .

G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibition

Researchers have explored the compound’s interaction with GRK2, a key enzyme involved in cell signaling. Variations in the 4-position of the thienopyridine scaffold (e.g., replacing chlorine with hydrogen, fluorine, or bromine) showed promising results. These modifications maintained GRK2 inhibition, with nanomolar potency .

Anti-Inflammatory Activity

Inspired by structurally related molecules, scientists synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate. This compound was investigated for its anti-inflammatory properties. Although further research is needed, it holds promise as a potential anti-inflammatory agent .

Spiro-Indene Derivatives

The reaction of N-substituted amides of 3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxylic acids with ninhydrin led to intriguing spiro-indene derivatives. These compounds exhibit unique structures and may have applications in materials science or drug discovery .

Rare and Unique Chemical Collection

Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. While analytical data is not available, it remains an interesting candidate for further investigation .

Future Directions

Future research could focus on further exploring the biological activities of “3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” and similar compounds, given their wide spectrum of biological activity . Additionally, more studies could be conducted to understand their synthesis, molecular structure, and chemical reactions in more detail.

properties

IUPAC Name

3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-9-7-10(2)19-17-13(9)14(18)15(23-17)16(21)20-11-5-4-6-12(8-11)22-3/h4-8H,18H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKUWCFQFYNTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC(=CC=C3)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

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